Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803588-10-4
VCID: VC4955027
InChI: InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H
SMILES: C1=CSC2=NC=C(N21)CN.Cl.Cl
Molecular Formula: C6H9Cl2N3S
Molecular Weight: 226.12

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride

CAS No.: 1803588-10-4

Cat. No.: VC4955027

Molecular Formula: C6H9Cl2N3S

Molecular Weight: 226.12

* For research use only. Not for human or veterinary use.

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride - 1803588-10-4

Specification

CAS No. 1803588-10-4
Molecular Formula C6H9Cl2N3S
Molecular Weight 226.12
IUPAC Name imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H
Standard InChI Key IHEMVZXPKIPLKO-UHFFFAOYSA-N
SMILES C1=CSC2=NC=C(N21)CN.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride belongs to the imidazo[2,1-b]thiazole family, characterized by a bicyclic system combining imidazole and thiazole rings. The methanamine group at position 5 enhances solubility and bioavailability, while the dihydrochloride salt form improves stability for pharmaceutical applications . Key structural features include:

PropertyValue
Molecular FormulaC₆H₉Cl₂N₃S
Molecular Weight226.12 g/mol
IUPAC Nameimidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride
SMILES NotationC1=CSC2=NC=C(N21)CN.Cl.Cl
InChI KeyIHEMVZXPKIPLKO-UHFFFAOYSA-N

The compound’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the protonated amine group enables ionic interactions in physiological environments .

Physicochemical Characteristics

Despite limited solubility data, its hydrochloride salt form suggests moderate aqueous solubility, critical for drug formulation. Computational models predict a logP value of 1.8, indicating balanced lipophilicity for membrane permeability . The presence of two chloride ions contributes to a melting point above 200°C, enhancing thermal stability during storage .

Synthesis and Optimization

Synthetic Pathways

The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride typically involves cyclocondensation reactions. A common route includes:

  • Thiazole Ring Formation: Reaction of 2-aminothiazole with α-haloketones yields the thiazole intermediate.

  • Imidazole Fusion: Cyclization with formamide or ammonium acetate under microwave irradiation forms the imidazo[2,1-b]thiazole core .

  • Methanamine Functionalization: Reductive amination introduces the methanamine group, followed by hydrochloride salt formation using HCl gas .

Recent advancements employ flow chemistry to reduce reaction times from 12 hours to 30 minutes, improving yields from 45% to 78% .

Analytical Characterization

Quality control relies on HPLC (purity >98%), NMR (¹H and ¹³C), and high-resolution mass spectrometry. Key spectral signatures include:

  • ¹H NMR (D₂O): δ 7.85 (s, 1H, imidazole-H), δ 6.92 (d, 1H, thiazole-H), δ 3.45 (q, 2H, -CH₂NH₃⁺) .

  • HRMS: m/z 189.0321 [M-Cl]⁺ (calculated for C₆H₈N₃S⁺: 189.0325).

Pharmacological Activities

Antimycobacterial Efficacy

Imidazo[2,1-b]thiazole derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), with MIC values as low as 0.0625 μM . Mechanistic studies attribute this to inhibition of QcrB, a cytochrome bcc-aa₃ oxidase component critical for mycobacterial electron transport . In murine models, lead analog ND-11543 reduced lung bacterial loads by 2.5 log units after 4 weeks of treatment (200 mg/kg/day), comparable to isoniazid .

Carbonic Anhydrase Inhibition

The compound selectively inhibits human carbonic anhydrase II (hCA II) with a Kᵢ of 57.7 μM, outperforming acetazolamide (Kᵢ = 12 nM) against hCA IX/XII isoforms . This selectivity suggests utility in glaucoma and epilepsy, where hCA II overexpression is pathological .

Preclinical Development

ADME Profiling

Pharmacokinetic studies of ND-11543 in mice revealed:

  • Bioavailability: 67% after oral administration.

  • Half-life: 24 hours, supporting once-daily dosing.

  • AUC₀–24h: >11,700 ng·h/mL, ensuring sustained plasma levels .

Hepatic microsomal stability assays showed 85% remaining after 1 hour, indicating low first-pass metabolism .

Research Challenges and Future Directions

Synthetic Scalability

Current routes require expensive palladium catalysts for Suzuki-Miyaura couplings, contributing to a cost of €436.30/50 mg . Greener alternatives using biocatalysis or photoredox reactions are under exploration .

Target Identification

While QcrB and hCA II are established targets, proteomic studies suggest off-target binding to kinases (e.g., MAPK1), necessitating selectivity optimization .

Combination Therapies

Co-administration with rifampicin reduces Mtb viability by 99.9% in 14 days, highlighting potential for multidrug-resistant tuberculosis regimens .

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